5-Bromo-4-methoxy-2-nitrobenzaldehyde

Catalog No.
S6647664
CAS No.
1036757-01-3
M.F
C8H6BrNO4
M. Wt
260.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-methoxy-2-nitrobenzaldehyde

CAS Number

1036757-01-3

Product Name

5-Bromo-4-methoxy-2-nitrobenzaldehyde

IUPAC Name

5-bromo-4-methoxy-2-nitrobenzaldehyde

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

InChI

InChI=1S/C8H6BrNO4/c1-14-8-3-7(10(12)13)5(4-11)2-6(8)9/h2-4H,1H3

InChI Key

JFPPLTWYKBBEMN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)Br

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)Br
  • Origin: The specific origin of 5-bromo-4-methoxy-2-nitrobenzaldehyde is unknown. It might be a naturally occurring compound or a synthetic intermediate.
  • Significance: Due to the lack of information, its significance in scientific research is unclear.

Molecular Structure Analysis

5-bromo-4-methoxy-2-nitrobenzaldehyde belongs to the class of aromatic nitroaldehydes. Its structure consists of a benzene ring with the following substituents:

  • Br (bromo) at position 5
  • OCH3 (methoxy) at position 4
  • NO2 (nitro) at position 2
  • CHO (formyl group) attached to the benzene ring

This structure suggests interesting features:

  • The presence of the electron-withdrawing nitro group (-NO2) can deactivate the benzene ring, making it less susceptible to electrophilic aromatic substitution reactions.
  • The methoxy group (-OCH3) is an electron-donating group, which might activate certain positions on the ring for further reactions.

Chemical Reactions Analysis

  • Synthesis: One possible synthetic route might involve nitration of 4-bromo-5-methoxybenzaldehyde with a nitrating agent like nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst.
  • Decompostion: At high temperatures, the compound might decompose to release toxic gases like nitrogen oxides and bromine.

Physical And Chemical Properties Analysis

No data is currently available on the melting point, boiling point, solubility, or stability of 5-bromo-4-methoxy-2-nitrobenzaldehyde.

  • Nitro groups can be explosive under certain conditions.
  • Bromo compounds can react with water to release hydrobromic acid, which is an irritant.
  • Aldehydes can be flammable and irritating.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

258.94802 g/mol

Monoisotopic Mass

258.94802 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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